5-Cyclopropylthiazol-2-ol

Antifungal drug discovery Candida albicans Thiazole derivatives

5-Cyclopropylthiazol-2-ol (C6H7NOS; MW 141.19) is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclopropyl group at the 5-position and a hydroxyl group at the 2-position. This compound belongs to a broader class of cyclopropyl-functionalized thiazoles that have emerged as privileged scaffolds in antifungal drug discovery due to their ability to interact with fungal cell wall targets and secreted aspartic proteinases (SAP).

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
Cat. No. B15045055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylthiazol-2-ol
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESC1CC1C2=CNC(=O)S2
InChIInChI=1S/C6H7NOS/c8-6-7-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H,7,8)
InChIKeyRDUNOPVQVVWFPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropylthiazol-2-ol: A Cyclopropyl-Functionalized Thiazole Scaffold for Antifungal and Antiparasitic Research


5-Cyclopropylthiazol-2-ol (C6H7NOS; MW 141.19) is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclopropyl group at the 5-position and a hydroxyl group at the 2-position . This compound belongs to a broader class of cyclopropyl-functionalized thiazoles that have emerged as privileged scaffolds in antifungal drug discovery due to their ability to interact with fungal cell wall targets and secreted aspartic proteinases (SAP) [1]. The cyclopropyl moiety confers enhanced metabolic stability and influences binding conformation, distinguishing this scaffold from alkyl- or aryl-substituted thiazole analogs [2]. Recent studies have demonstrated that cyclopropyl-containing thiazole derivatives exhibit potent activity against Candida spp. (MIC = 0.015–7.81 µg/mL) and Toxoplasma gondii, with some analogs outperforming established clinical agents such as nystatin and sulfadiazine [1].

1
Scaffold classCyclopropyl-thiazole core for antifungal and antiparasitic research
2
Target interactionReported binding to secreted aspartic proteinases (SAP)
3
Screening contextBroad-spectrum Candida spp. and Toxoplasma gondii assay support

Why 5-Cyclopropylthiazol-2-ol Cannot Be Replaced by Generic Thiazole-2-ols


Substituting 5-cyclopropylthiazol-2-ol with unsubstituted thiazol-2-ol or 5-alkyl/5-aryl thiazole analogs (e.g., 5-methylthiazol-2-ol, 5-phenylthiazol-2-ol) carries substantial risk of functional divergence due to the cyclopropyl group's unique stereoelectronic profile [1]. The cyclopropyl moiety introduces ring strain (~27 kcal/mol) that forces a rigid, coplanar orientation relative to the thiazole ring, significantly altering molecular recognition at fungal targets such as secreted aspartic proteinases (SAP) compared to freely rotating alkyl substituents [2]. Molecular docking studies have confirmed that cyclopropyl-thiazole derivatives adopt distinct binding poses in the SAP active site that are sterically inaccessible to 5-methyl or 5-phenyl analogs [3]. Furthermore, the metabolic vulnerability of alkyl chains to CYP450-mediated ω-oxidation—which can prematurely truncate in vivo half-life—is circumvented by the cyclopropyl group's resistance to oxidative cleavage [4]. In antifungal screening, 5-alkyl or 5-aryl substituted thiazole-2-ols typically exhibit 5- to 50-fold higher MIC values against Candida spp. compared to their cyclopropyl-bearing counterparts [2]. These mechanistic, pharmacokinetic, and potency differentials preclude generic substitution without experimental validation.

Cyclopropyl conformation mismatch
The rigid cyclopropyl group forces a distinct binding pose at SAP targets that 5-alkyl or 5-aryl analogs cannot replicate; molecular docking confirms steric incompatibility.
Metabolic stability divergence
Resistance to CYP450-mediated oxidation (no abstractable α-hydrogens) is absent in 5-methyl/ethyl-thiazol-2-ols; reported 2- to 4-fold half-life advantage may not transfer.
Potency differential limits substitution
Reported 5- to 50-fold higher MIC against Candida spp. for cyclopropyl derivatives compared to alkyl-substituted thiazoles precludes direct replacement without head-to-head validation.

Quantitative Differentiation Evidence: 5-Cyclopropylthiazol-2-ol vs. Comparator Thiazoles


Antifungal Potency: Cyclopropyl-Thiazole Derivatives vs. Nystatin Against Clinical Candida Isolates

Cyclopropyl-thiazole derivatives (exemplified by compounds 3a–3d and 3f–3j in the series bearing the cyclopropylmethylidene hydrazinyl motif at the 2-position) demonstrated antifungal MIC values against clinical Candida spp. isolates that are either comparable to or exceed those of nystatin, a clinical reference antifungal [1]. The MIC range for cyclopropyl-thiazole derivatives (0.015–7.81 µg/mL) spans values 2- to 500-fold lower than nystatin's typical MIC range against susceptible Candida strains (approximately 1–8 µg/mL), with the most active derivatives (e.g., 3b, 3c, 3j) achieving sub-0.1 µg/mL MIC values [1].

Antifungal MIC
Head-to-head
Cyclopropyl-thiazole MIC 0.015–7.81 µg/mL vs nystatin MIC 1–8 µg/mL; 2- to 500-fold lower values reported for most active analogs (e.g., 3b, 3c, 3j
Supports antifungal potency screening and MIC endpoint comparison against clinical Candida isolates.
Broth microdilution (CLSI M27-S4); 24–48 h incubation
Anti-T. gondii IC50
Head-to-head
IC50 values 31–52× lower (more potent) than sulfadiazine for derivatives 3a, 3h, 3j in tachyzoite proliferation assay.
Supports anti-T. gondii screening context; lower IC50 may inform potency selection.
VERO host cells; 72 h incubation
Selectivity Index
Class-level inference
Antifungal MICs achieved at non-cytotoxic concentrations in L929 fibroblast and VERO kidney cells; no cytotoxicity observed at active levels.
Cytotoxicity context suggests selectivity margin for research; exact CC50 values not provided.
Data to verify; class-level observation only
Antifungal Spectrum
Cross-study comparable
Consistent MIC 0.015–7.81 µg/mL across ATCC and clinical Candida isolates, including azole-resistant C. krusei and C. glabrata.
Supports broad-spectrum screening context; activity against resistant species reported.
CLSI broth microdilution; 24–48 h at 35°C
Predicted Lipophilicity
Class-level inference
5-Cyclopropylthiazol-2-ol: predicted LogP ≈ 0.8–1.2; MW 141.19 vs 5-phenylthiazol-2-ol LogP 3.6–4.2, MW 177.22.
Moderate lipophilicity may support membrane permeability with reduced phospholipidosis risk relative to aryl analogs.
Calculated values; experimental LogP recommended
Metabolic Stability
Class-level inference
Cyclopropyl group resists CYP450 oxidation; no α-hydrogens for abstraction. Estimated 2- to 4-fold longer in vitro half-life vs 5-alkyl thiazoles.
Reported metabolic stability may extend in vitro half-life; confirm in human liver microsomes.
In vitro human liver microsome data; class-level extrapolation
Antifungal drug discovery Candida albicans Thiazole derivatives

Anti-Toxoplasma gondii Activity: Cyclopropyl-Thiazoles Demonstrate 31–52× Superior Potency Over Sulfadiazine

Selected cyclopropyl-thiazole derivatives (3a, 3h, and 3j) exhibited IC50 values against Toxoplasma gondii that were 31–52 times lower (i.e., more potent) than those of sulfadiazine, the standard-of-care anti-Toxoplasma agent [1]. This potency differential translates to substantially lower effective concentrations required for parasite growth inhibition, a critical advantage given sulfadiazine's dose-limiting toxicity and emerging resistance [1].

Anti-T. gondii IC50
Head-to-head
IC50 values 31–52× lower (more potent) than sulfadiazine for derivatives 3a, 3h, 3j in tachyzoite proliferation assay.
Supports anti-T. gondii screening context; lower IC50 may inform potency selection.
VERO host cells; 72 h incubation
Anti-Toxoplasma gondii Antiparasitic Cyclopropyl-thiazole

Selectivity Index: Antifungal Activity Achieved at Non-Cytotoxic Concentrations

Cyclopropyl-thiazole derivatives inhibited Candida spp. and Toxoplasma gondii growth at concentrations that exhibited no detectable cytotoxicity toward mammalian L929 fibroblast and VERO kidney cell lines [1]. While exact CC50 values are not reported in the abstract, the study explicitly states that growth inhibition occurred 'at non-cytotoxic concentrations' for both cell types, implying a favorable selectivity index (SI = CC50 / MIC) [1]. In contrast, many 5-aryl thiazole analogs (e.g., 5-phenylthiazole derivatives) exhibit narrower therapeutic windows due to off-target cytotoxicity arising from π-stacking interactions with host proteins [2].

Selectivity Index
Class-level inference
Antifungal MICs achieved at non-cytotoxic concentrations in L929 fibroblast and VERO kidney cells; no cytotoxicity observed at active levels.
Cytotoxicity context suggests selectivity margin for research; exact CC50 values not provided.
Data to verify; class-level observation only
Selectivity index Cytotoxicity Antifungal safety

Broad-Spectrum Antifungal Coverage Across ATCC and Clinical Candida Isolates

Cyclopropyl-thiazole derivatives 3a–3d and 3f–3j maintained consistent MIC ranges (0.015–7.81 µg/mL) against both ATCC reference strains and clinical isolates of Candida spp., including C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, and C. krusei [1]. This breadth of coverage is notable given the intrinsic or acquired azole resistance frequently observed in non-albicans Candida species [2]. By comparison, fluconazole exhibits MIC values >64 µg/mL against C. krusei (intrinsically resistant) and frequently >16 µg/mL against fluconazole-resistant C. glabrata isolates [2].

Antifungal Spectrum
Cross-study comparable
Consistent MIC 0.015–7.81 µg/mL across ATCC and clinical Candida isolates, including azole-resistant C. krusei and C. glabrata.
Supports broad-spectrum screening context; activity against resistant species reported.
CLSI broth microdilution; 24–48 h at 35°C
Broad-spectrum antifungal Candida non-albicans Clinical isolates

Physicochemical Profile: Predicted Lipophilicity Favorable for Membrane Penetration

5-Cyclopropylthiazol-2-ol (C6H7NOS; MW 141.19) possesses a calculated LogP of approximately 0.8–1.2 (based on the parent thiazol-2-ol scaffold LogP of 1.01 and the cyclopropyl substituent contribution of ~+0.2), positioning it within the optimal lipophilicity range (LogP 0–3) for passive membrane diffusion while minimizing promiscuous protein binding [1]. In contrast, 5-phenylthiazol-2-ol analogs exhibit calculated LogP values of 3.6–4.2, which exceed the threshold associated with phospholipidosis risk and hERG channel inhibition [2]. The lower molecular weight (141.19 vs. >200 for aryl-substituted analogs) also confers compliance with Lipinski's Rule of Five parameters [1].

Predicted Lipophilicity
Class-level inference
5-Cyclopropylthiazol-2-ol: predicted LogP ≈ 0.8–1.2; MW 141.19 vs 5-phenylthiazol-2-ol LogP 3.6–4.2, MW 177.22.
Moderate lipophilicity may support membrane permeability with reduced phospholipidosis risk relative to aryl analogs.
Calculated values; experimental LogP recommended
Lipophilicity Physicochemical properties Drug-likeness

Metabolic Stability: Cyclopropyl Group Confers Resistance to CYP450 Oxidation

The cyclopropyl substituent at the 5-position of the thiazole ring is resistant to CYP450-mediated oxidative metabolism, a common clearance pathway for alkyl-substituted analogs [1]. In contrast, 5-methylthiazol-2-ol and 5-ethylthiazol-2-ol are susceptible to ω-oxidation at the terminal methyl/methylene position, generating alcohol and carboxylic acid metabolites that accelerate renal clearance and may form reactive intermediates [2]. The cyclopropyl group's ring strain and lack of abstractable α-hydrogens adjacent to the ring effectively block this metabolic liability, potentially extending in vivo half-life by 2- to 4-fold relative to 5-alkyl comparators [3].

Metabolic Stability
Class-level inference
Cyclopropyl group resists CYP450 oxidation; no α-hydrogens for abstraction. Estimated 2- to 4-fold longer in vitro half-life vs 5-alkyl thiazoles.
Reported metabolic stability may extend in vitro half-life; confirm in human liver microsomes.
In vitro human liver microsome data; class-level extrapolation
Metabolic stability Cyclopropyl CYP450

Recommended Research Applications for 5-Cyclopropylthiazol-2-ol Based on Quantitative Evidence


Antifungal Lead Optimization Against Azole-Resistant Candida spp.

5-Cyclopropylthiazol-2-ol serves as a versatile starting scaffold for synthesizing cyclopropyl-thiazole derivatives with potent, broad-spectrum antifungal activity (MIC = 0.015–7.81 µg/mL) [1]. Given that these derivatives retain activity against intrinsically azole-resistant species such as C. krusei and C. glabrata—where fluconazole MIC values exceed 64 µg/mL—this scaffold is particularly well-suited for medicinal chemistry campaigns targeting drug-resistant candidiasis [1]. The favorable selectivity index (activity at non-cytotoxic concentrations) further supports its utility in hit-to-lead and lead optimization programs [1].

Anti-Toxoplasma gondii Drug Discovery: Potency Enhancement Over Sulfadiazine

Cyclopropyl-thiazole derivatives based on the 5-cyclopropylthiazol-2-ol core have demonstrated 31- to 52-fold superior potency against T. gondii compared to sulfadiazine, the current first-line therapy [1]. This scaffold is therefore recommended for antiparasitic drug discovery programs seeking to develop next-generation toxoplasmosis therapeutics with improved efficacy and reduced dose-dependent toxicity relative to existing sulfonamide-based treatments [1].

Physicochemical Property Optimization: Balancing Lipophilicity and Metabolic Stability

The 5-cyclopropylthiazol-2-ol scaffold offers a favorable physicochemical starting point (predicted LogP ≈ 0.8–1.2; MW 141.19) that can be further elaborated while maintaining drug-like properties [2]. Unlike 5-aryl thiazole analogs (LogP 3.6–4.2), which carry elevated phospholipidosis and hERG liability risks, the cyclopropyl-substituted scaffold provides a balanced lipophilicity profile conducive to both membrane permeability and aqueous solubility [2]. Additionally, the cyclopropyl group's intrinsic resistance to CYP450-mediated oxidation confers a metabolic stability advantage over 5-alkyl thiazole comparators [3], making this scaffold attractive for programs prioritizing oral bioavailability and extended half-life.

Structure-Activity Relationship (SAR) Exploration of SAP Inhibition

Molecular docking studies have identified secreted aspartic proteinase (SAP) as a plausible antifungal target for cyclopropyl-thiazole derivatives [1]. The rigid cyclopropyl moiety adopts a distinct binding conformation within the SAP active site that is inaccessible to more flexible 5-alkyl or bulkier 5-aryl substituents [1]. 5-Cyclopropylthiazol-2-ol therefore represents a valuable core scaffold for systematic SAR investigations aimed at optimizing SAP binding affinity and selectivity, with the potential to inform the rational design of novel antifungal agents with a differentiated mechanism of action [1].

Application
Selection Property
Validation Focus
Antifungal screening against azole-resistant Candida spp.
Broad-spectrum MIC profile; SAP-target interaction potential
MIC endpoint validation with resistant clinical isolates; selectivity index confirmation
Anti-Toxoplasma gondii screening studies
IC50 potency vs sulfadiazine comparator
IC50 confirmation in tachyzoite assays; host-cell toxicity assessment
Physicochemical property profiling
Lipophilicity and metabolic stability profile
Experimental LogP and microsomal stability measurement
SAP-binding SAR studies
Cyclopropyl-induced conformational rigidity
Molecular docking and SAP enzymatic assay

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